Pyrrolidine-2-carbonitrile hydrochloride
Overview
Description
Pyrrolidine-2-carbonitrile hydrochloride: is a chemical compound that features a five-membered nitrogen-containing ring, known as a pyrrolidine ring, with a nitrile group attached to the second carbon atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Mechanism of Action
- The pyrrolidine ring is a versatile scaffold used by medicinal chemists to design bioactive compounds .
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Pyrrolidine-2-carbonitrile hydrochloride is believed to operate as a chiral catalyst, allowing the production of enantiomerically pure compounds . It is thought to interact with proteins, leading to alterations in their structure and function .
Cellular Effects
It is known to influence the structure and function of proteins
Molecular Mechanism
It is believed to bind with proteins and alter their structure and function . It may also influence enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of pyrrolidine-2-carbonitrile hydrochloride typically begins with L-proline.
Step 1: L-proline reacts with chloroacetyl chloride in tetrahydrofuran to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
Step 2: This intermediate is then reacted with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Step 3: Finally, the compound is converted to this compound by adding hydrochloric acid.
Industrial Production Methods: An industrial method involves a continuous preparation process starting from L-proline. The process includes the formation of Boc-L-prolinamide, followed by dehydration with cyanuric chloride, deprotection, and salt formation with thionyl chloride, and finally, reaction with chloroacetyl chloride .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrrolidine-2-carbonitrile hydrochloride can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or amides.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted amides or other derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
- Pyrrolidine-2-carbonitrile hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology:
- It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine:
- The compound is involved in the development of drugs targeting various diseases, including diabetes and cancer .
Industry:
Comparison with Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison:
- Pyrrolidine-2-one: Unlike pyrrolidine-2-carbonitrile hydrochloride, pyrrolidine-2-one contains a carbonyl group, which significantly alters its reactivity and biological activity.
- Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, making them more reactive in certain chemical reactions compared to this compound.
- Prolinol: This compound features a hydroxyl group, which provides different hydrogen bonding capabilities and reactivity profiles .
This compound stands out due to its nitrile group, which offers unique reactivity and potential for further functionalization in synthetic chemistry.
Properties
IUPAC Name |
pyrrolidine-2-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJTUXCBPTVKQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619044 | |
Record name | Pyrrolidine-2-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-80-2 | |
Record name | Pyrrolidine-2-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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